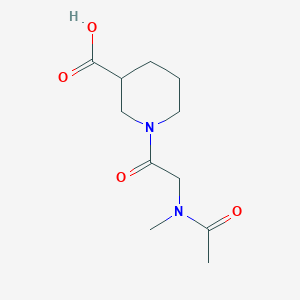
1-(n-Acetyl-N-methylglycyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of N-methylacetamide: This can be achieved by reacting methylamine with acetic anhydride under controlled conditions.
Acylation of Piperidine: The N-methylacetamide is then reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved would depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-3-carboxylic acid: A simpler analog without the N-methylacetamido group.
N-methylacetamido derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-[2-(N-methylacetamido)acetyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H18N2O4 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-[2-[acetyl(methyl)amino]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)12(2)7-10(15)13-5-3-4-9(6-13)11(16)17/h9H,3-7H2,1-2H3,(H,16,17) |
Clave InChI |
YINJAMXAMUEZPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(=O)N1CCCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)

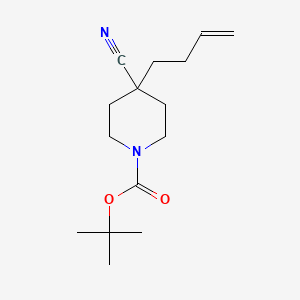
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
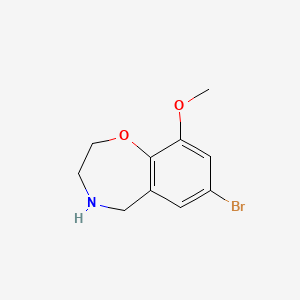

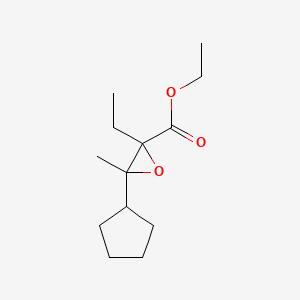
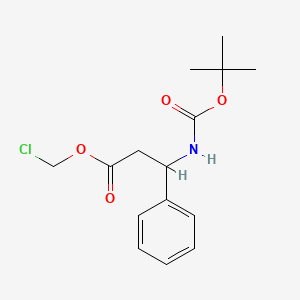
imino-lambda6-sulfanone](/img/structure/B13491372.png)

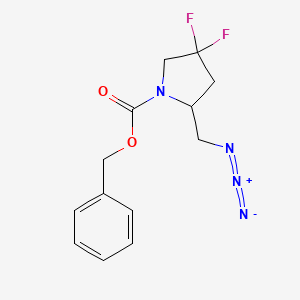
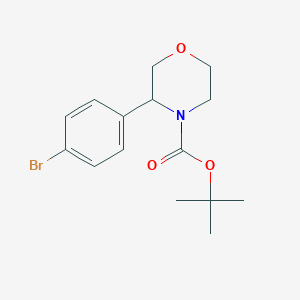
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
